molecular formula C9H15NO5 B1403425 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS No. 1706462-77-2

2-Oxa-5-azaspiro[3.5]nonane oxalate

Cat. No.: B1403425
CAS No.: 1706462-77-2
M. Wt: 217.22 g/mol
InChI Key: OQWJBTNQYYQHRU-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C9H15NO5. It is known for its unique spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system. This compound is used in various scientific research applications, particularly in the fields of pharmaceuticals, organic chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.5]nonane oxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts into the reactor, maintaining optimal temperature and pressure conditions, and efficient removal of by-products. The final product is purified using crystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents at low temperatures.

    Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents at room temperature.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-Oxa-5-azaspiro[3.5]nonane oxalate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in spirocyclic compound libraries.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Employed in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 5-Oxa-2-azaspiro[3.5]nonane oxalate

Uniqueness

2-Oxa-5-azaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTNQYYQHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-96-1
Record name 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxa-5-azaspiro[3.5]nonane oxalate
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